N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine
CAS No.: 649748-27-6
Cat. No.: VC16902444
Molecular Formula: C13H16Cl2N2O3
Molecular Weight: 319.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649748-27-6 |
|---|---|
| Molecular Formula | C13H16Cl2N2O3 |
| Molecular Weight | 319.18 g/mol |
| IUPAC Name | (2S)-2-acetamido-3-[4-[bis(chloromethyl)amino]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C13H16Cl2N2O3/c1-9(18)16-12(13(19)20)6-10-2-4-11(5-3-10)17(7-14)8-15/h2-5,12H,6-8H2,1H3,(H,16,18)(H,19,20)/t12-/m0/s1 |
| Standard InChI Key | KAANCRMCHQNUAL-LBPRGKRZSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O |
| Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O |
Introduction
Structural and Chemical Properties
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine belongs to the class of alkylating agents, distinguished by its chloromethyl groups attached to the aromatic amino moiety. The acetyl group at the α-amino position improves metabolic stability by reducing enzymatic degradation, a modification critical for enhancing bioavailability in therapeutic contexts. The para-substituted bis(chloromethyl)amino group facilitates covalent bonding with nucleophilic sites in biomolecules, a hallmark of its mechanism.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₆Cl₂N₂O₃ |
| Molecular Weight | 319.18 g/mol |
| CAS Registry Number | 649748-27-6 |
| Solubility | Slightly soluble in aqueous acid, DMSO, methanol |
| Stability | Moisture-sensitive; requires storage at 2–8°C |
Synthetic Methodologies
The synthesis of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine involves multi-step organic transformations, emphasizing regioselective functionalization and stereochemical control.
Protection and Functionalization of 4-Amino-L-Phenylalanine
A common approach begins with protecting the α-amino and carboxyl groups of 4-amino-L-phenylalanine to prevent undesired side reactions. For instance, the carboxyl group may be esterified (e.g., methyl or ethyl ester), while the α-amino group is acetylated. Subsequent chloromethylation of the aromatic amino group is achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂ .
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, a protected 4-amino-L-phenylalanine derivative reacts with bis(chloromethyl)amine under microwave conditions (100–150°C, 10–30 minutes), yielding the bis(chloromethyl)amino intermediate with >90% efficiency. This method reduces reaction times from hours to minutes compared to conventional heating.
Final Deprotection and Acetylation
After chloromethylation, the protecting groups are removed under mild acidic or basic conditions. The acetyl group is reintroduced via reaction with acetyl chloride or acetic anhydride, finalizing the synthesis. Purification via recrystallization or chromatography ensures high enantiomeric purity (>99%), critical for pharmacological applications .
Mechanism of Action
The compound’s therapeutic potential stems from its ability to alkylate DNA and proteins, disrupting cancer cell proliferation.
DNA Cross-Linking
The bis(chloromethyl)amino group undergoes hydrolysis in vivo to generate reactive carbonium ions, which form covalent bonds with guanine residues at the N7 position . This cross-linking disrupts DNA replication and transcription, triggering apoptosis in rapidly dividing cells .
Synergistic Effects in Combination Therapy
Preclinical studies suggest enhanced efficacy when combined with topoisomerase inhibitors or antimetabolites. For instance, co-administration with topotecan hydrochloride potentiates DNA damage by inhibiting repair mechanisms .
Applications in Oncology and Beyond
Anticancer Therapeutics
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is under investigation for treating hematologic malignancies and solid tumors. In vitro studies demonstrate IC₅₀ values in the low micromolar range against multiple myeloma and ovarian cancer cell lines.
Targeted Drug Delivery
Conjugation to monoclonal antibodies or nanoparticle carriers improves tumor specificity. For example, linkage to anti-CD38 antibodies enhances delivery to multiple myeloma cells, reducing off-target toxicity.
Comparative Analysis with Melphalan
Melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine), a clinically approved alkylating agent, shares structural similarities but differs in key aspects:
Table 2: Comparison with Melphalan
Future Directions and Challenges
While promising, the compound’s clinical translation faces hurdles:
-
Toxicity Profile: Chloromethyl groups may increase off-target alkylation, risking secondary malignancies .
-
Synthetic Scalability: Microwave and ionic liquid methods require optimization for industrial-scale production.
Ongoing research focuses on prodrug strategies and covalent inhibitors targeting oncogenic proteins (e.g., KRAS mutants), broadening its therapeutic scope.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume